2,6-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
2,6-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is an organic compound with the molecular formula C15H15ClO4S It is a sulfonate ester derived from 2,6-dimethylphenol and 5-chloro-2-methoxybenzenesulfonyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2,6-dimethylphenol with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under high pressure.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include partially or fully hydrogenated aromatic rings.
Scientific Research Applications
2,6-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethylphenyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl 5-chlorobenzenesulfonate
- 2,6-Dimethylphenyl 2-methoxybenzenesulfonate
- 2,6-Dimethylphenyl 5-bromo-2-methoxybenzenesulfonate
Uniqueness
2,6-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate is unique due to the presence of both chloro and methoxy substituents on the benzenesulfonate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(2,6-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-10-5-4-6-11(2)15(10)20-21(17,18)14-9-12(16)7-8-13(14)19-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMANHKETYEQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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